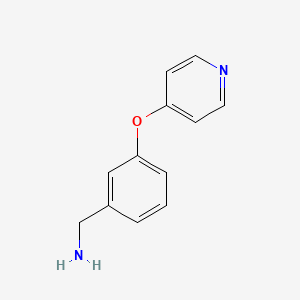

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI)

Description

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) is a substituted benzylamine derivative characterized by a pyridinyloxy group at the 3-position of the benzene ring.

Properties

IUPAC Name |

(3-pyridin-4-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZVDGSFVTWEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666879 | |

| Record name | 1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685533-75-9 | |

| Record name | 1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) typically involves the following steps:

Formation of the Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated phenol to form the pyridin-4-yloxy intermediate.

Coupling Reaction: The pyridin-4-yloxy intermediate is then coupled with a phenylmethanamine derivative under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs of Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI), focusing on substituent differences and their implications:

Physical and Chemical Properties

Available data for analogs suggest significant variability in properties based on substituents:

- Boiling Point and Density : For 2,4-difluoro-N-methyl-benzenemethanamine, predicted boiling point is 171.0±25.0 °C , and density is 1.126±0.06 g/cm³ . These values likely differ for the pyridinyloxy derivative due to the polar pyridine ring.

- Acidity (pKa) : The pKa of 2,4-difluoro-N-methyl-benzenemethanamine is 9.02±0.10 , indicating moderate basicity . Substituents like pyridinyloxy (a weak base) may lower pKa compared to methoxy or alkyl groups.

- Stability : Fluorinated derivatives (e.g., 2,4-difluoro-N-methyl-) require storage at 2–8°C to prevent degradation , whereas methoxy/ethoxy analogs may exhibit greater thermal stability.

Biological Activity

Benzenemethanamine, 3-(4-pyridinyloxy)- (9CI), also known as a pyridinyloxy derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The compound features a benzenemethanamine core with a pyridinyloxy group, which is critical for its interaction with biological targets.

The biological activity of Benzenemethanamine, 3-(4-pyridinyloxy)- is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been proposed based on current research:

- Receptor Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. In vitro studies indicated significant inhibition against several RTKs, including EGFR and PDGFR .

- Anticancer Activity : In a series of synthesized derivatives, compounds similar to Benzenemethanamine exhibited potent anticancer properties, particularly against human cancer cell lines such as HepG2 and A549. The half-maximal effective concentration (EC50) values were reported to be below 10 µM in some cases .

- Apoptosis Induction : Studies have demonstrated that certain derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that Benzenemethanamine could be developed as a therapeutic agent targeting apoptotic pathways .

Biological Activity Data Table

| Activity Type | Target/Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| RTK Inhibition | EGFR | 0.91 | |

| Anticancer Activity | HepG2 | <10 | |

| Apoptosis Induction | A549 | <10 |

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of various derivatives of Benzenemethanamine on HepG2 and A549 cell lines. The results indicated that compound 6A , a close analogue, showed strong antagonist activity against RXRα with an EC50 of 1.68 ± 0.22 µM and significant anti-proliferative effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Benzenemethanamine derivatives to target proteins involved in cancer progression. These studies revealed favorable interactions with key residues in the active sites of RTKs, supporting the hypothesis that these compounds could serve as effective inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.